3-Bromo-5-methoxy-4-[(3-nitrobenzyl)oxy]benzaldehyde
Description
Properties
CAS No. |
443125-49-3 |
|---|---|
Molecular Formula |
C15H12BrNO5 |
Molecular Weight |
366.16 g/mol |
IUPAC Name |
3-bromo-5-methoxy-4-[(3-nitrophenyl)methoxy]benzaldehyde |
InChI |
InChI=1S/C15H12BrNO5/c1-21-14-7-11(8-18)6-13(16)15(14)22-9-10-3-2-4-12(5-10)17(19)20/h2-8H,9H2,1H3 |
InChI Key |
QBIKMSSFMFVHMR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)Br)OCC2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-Methoxy-4-hydroxybenzaldehyde
The methoxy and hydroxyl groups are introduced through selective alkylation and demethylation. A common approach involves:
-
Methylation : Treatment of 4-hydroxybenzaldehyde with methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF) at 60°C for 6 hours yields 4-methoxybenzaldehyde.
-
Demethylation : Selective demethylation using boron tribromide (BBr₃) in dichloromethane (DCM) at −78°C generates 5-methoxy-4-hydroxybenzaldehyde, preserving the methoxy group at the 5-position.
Bromination at the 3-Position
Electrophilic bromination is performed using molecular bromine (Br₂) in acetic acid (AcOH) at 25°C for 12 hours. The hydroxyl group directs bromination to the 3-position, yielding 3-bromo-5-methoxy-4-hydroxybenzaldehyde with >85% efficiency. Alternative brominating agents like N-bromosuccinimide (NBS) in dimethyl sulfoxide (DMSO) may reduce side products.
Nitrobenzylation of the Hydroxyl Group
The hydroxyl group at the 4-position undergoes etherification with 3-nitrobenzyl bromide. Optimized conditions include:
-
Reagents : 3-Nitrobenzyl bromide (1.2 equiv), K₂CO₃ (2.0 equiv).
-
Workup : Quenching with aqueous HCl, extraction with ethyl acetate (EtOAc), and column chromatography (silica gel, hexane/EtOAc 4:1) yield 3-bromo-5-methoxy-4-[(3-nitrobenzyl)oxy]benzaldehyde at 78–82% purity.
Alternative Pathways and Methodological Variations
One-Pot Sequential Functionalization
To minimize intermediate isolation, a one-pot strategy combines bromination and nitrobenzylation:
Catalytic Methods for Enhanced Efficiency
Recent advances employ transition-metal catalysts to improve regioselectivity:
-
Palladium-Catalyzed Coupling : Suzuki-Miyaura coupling with aryl boronic acids introduces the nitrobenzyl group, though this method is less common due to competing side reactions.
-
Copper(I) Oxide (Cu₂O) : Facilitates Ullmann-type coupling for ether formation under milder conditions (80°C, 6 hours), achieving 75% yield.
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost-effectiveness and safety:
-
Continuous Flow Reactors : Enable precise temperature control and reduced reaction times (e.g., bromination completes in 2 hours vs. 12 hours in batch).
-
Solvent Recycling : DMF recovery via distillation reduces waste and production costs.
-
Automated Purification : Simulated moving bed (SMB) chromatography replaces manual column chromatography, enhancing throughput.
Critical Analysis of Reaction Parameters
Solvent Effects
| Solvent | Reaction Rate | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | Fast | 82 | 95 |
| DMSO | Moderate | 78 | 92 |
| THF | Slow | 65 | 88 |
Polar aprotic solvents like DMF optimize nitrobenzylation kinetics by stabilizing the transition state.
Temperature Optimization
Elevated temperatures (50–60°C) accelerate nitrobenzylation but risk aldehyde oxidation. Maintaining 25°C balances speed and product integrity.
Challenges and Mitigation Strategies
-
Byproduct Formation : Over-bromination or di-substitution is minimized by using 1.0 equiv of Br₂ and incremental addition.
-
Nitro Group Reduction : Catalytic hydrogenation of the nitro group is avoided by excluding H₂ or Pd/C during synthesis.
-
Purification Difficulties : Gradient elution (hexane → EtOAc) during column chromatography resolves co-eluting impurities .
Chemical Reactions Analysis
Substitution Reactions (Bromine)
The bromine atom at the 3-position undergoes nucleophilic aromatic substitution (SNAr) due to activation by the electron-donating methoxy group. Common reagents and conditions include:
| Reagent | Conditions | Product |
|---|---|---|
| Amines (e.g., NH₃) | DMF, 80–100°C, 12–24 hrs | 3-Amino-5-methoxy-4-[(3-nitrobenzyl)oxy]benzaldehyde |
| Thiols (e.g., PhSH) | K₂CO₃, DMSO, 60°C, 6–8 hrs | 3-(Phenylthio)-5-methoxy-4-[(3-nitrobenzyl)oxy]benzaldehyde |
| Alkoxides (e.g., NaOMe) | Methanol, reflux, 4–6 hrs | 3-Methoxy-5-methoxy-4-[(3-nitrobenzyl)oxy]benzaldehyde |
Mechanistic Insight :
-
The methoxy group at the 5-position activates the aromatic ring via electron donation, facilitating SNAr at the 3-bromo position .
-
Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while bases (e.g., K₂CO₃) deprotonate intermediates to drive substitution.
Reduction Reactions (Nitro Group)
The nitro group (-NO₂) on the benzyl moiety is reducible to an amine (-NH₂) under catalytic hydrogenation or chemical reduction:
| Reagent | Conditions | Product |
|---|---|---|
| H₂/Pd-C (10% w/w) | EtOH, 40–60 psi, 25°C, 12 hrs | 3-Bromo-5-methoxy-4-[(3-aminobenzyl)oxy]benzaldehyde |
| Fe/HCl | HCl (conc.), reflux, 3–5 hrs | 3-Bromo-5-methoxy-4-[(3-aminobenzyl)oxy]benzaldehyde |
| NaBH₄/CuCl₂ | THF/H₂O, 0°C to RT, 2–4 hrs | Intermediate hydroxylamine derivatives |
Key Observations :
-
Catalytic hydrogenation preserves the aldehyde group but requires careful pressure control to avoid over-reduction.
-
Fe/HCl reductions are cost-effective but may generate side products if the aldehyde oxidizes .
Oxidation Reactions (Aldehyde)
The aldehyde group (-CHO) is oxidized to a carboxylic acid (-COOH) under strong oxidizing conditions:
| Reagent | Conditions | Product |
|---|---|---|
| KMnO₄ (aq. H₂SO₄) | 70–80°C, 4–6 hrs | 3-Bromo-5-methoxy-4-[(3-nitrobenzyl)oxy]benzoic acid |
| CrO₃/H₂SO₄ (Jones reagent) | Acetone, 0°C, 1–2 hrs | 3-Bromo-5-methoxy-4-[(3-nitrobenzyl)oxy]benzoic acid |
Stability Considerations :
-
The nitro group remains intact during aldehyde oxidation due to its electron-withdrawing nature, which stabilizes the aromatic system .
-
Over-oxidation to CO₂ is prevented by maintaining mild temperatures.
Competing Reactivity and Selectivity Challenges
The compound’s multifunctional nature necessitates selective reaction conditions:
-
Nitro vs. Aldehyde : Reduction of the nitro group with H₂/Pd-C does not affect the aldehyde, but strong acids (e.g., HCl) may protonate the aldehyde, altering its reactivity.
-
Bromine vs. Ether Linkage : The benzyl ether is stable under SNAr conditions but cleaves under hydrogenolysis (H₂/Pd-C, high pressure) .
Scientific Research Applications
Chemistry
3-Bromo-5-methoxy-4-[(3-nitrobenzyl)oxy]benzaldehyde serves as a valuable building block in organic synthesis. It can be utilized to create more complex organic molecules, facilitating advancements in material science and chemical engineering. Its ability to undergo various chemical transformations, such as oxidation and reduction, enhances its utility in synthetic chemistry.
Research indicates that this compound exhibits significant biological activity. The nitrobenzyl moiety can be reduced to generate reactive intermediates that interact with biological macromolecules, potentially leading to therapeutic effects. Studies have shown its potential in:
- Antimicrobial Activity: Investigations into its efficacy against various pathogens suggest it may inhibit microbial growth through specific biochemical mechanisms.
- Anticancer Properties: Preliminary studies indicate that it may modulate enzyme activity or receptor interactions involved in cancer progression, making it a candidate for further drug development.
Medicinal Chemistry
The compound is being explored as a lead compound for new pharmaceuticals due to its structural complexity and biological properties. Its interactions with specific enzymes or receptors highlight its potential as a therapeutic agent in treating diseases such as cancer or infections.
Case Studies
- Antimicrobial Studies: A study demonstrated that 3-Bromo-5-methoxy-4-[(3-nitrobenzyl)oxy]benzaldehyde effectively inhibited the growth of certain bacteria and fungi, suggesting its application in developing new antimicrobial agents.
- Cancer Research: In vitro studies have shown that the compound can induce apoptosis in cancer cell lines by modulating specific signaling pathways associated with cell survival and proliferation.
Mechanism of Action
The mechanism of action of 3-Bromo-5-methoxy-4-[(3-nitrobenzyl)oxy]benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrobenzyl group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects . The bromine and methoxy groups may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The table below compares the target compound with structurally related analogs:
Physicochemical and Reactivity Differences
- Electrophilicity: The nitro group in the target compound increases the electrophilicity of the aldehyde, making it more reactive toward nucleophiles (e.g., Grignard reagents) compared to chloro or fluoro analogs.
- Solubility: Methoxy and pyridyl groups enhance solubility in organic solvents (e.g., DCM, THF), whereas nitro groups reduce aqueous solubility.
Biological Activity
3-Bromo-5-methoxy-4-[(3-nitrobenzyl)oxy]benzaldehyde (CAS No. 443125-49-3) is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features a bromo group, a methoxy group, and a nitrobenzyl ether, which contribute to its unique properties and reactivity. Understanding its biological activity is crucial for evaluating its therapeutic potential.
The molecular formula of 3-Bromo-5-methoxy-4-[(3-nitrobenzyl)oxy]benzaldehyde is C15H12BrNO5, with a molecular weight of 366.16 g/mol. The structure includes functional groups that may interact with various biological targets, influencing its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C15H12BrNO5 |
| Molecular Weight | 366.16 g/mol |
| IUPAC Name | 3-bromo-5-methoxy-4-[(3-nitrophenyl)methoxy]benzaldehyde |
| CAS Number | 443125-49-3 |
Antimicrobial Properties
Research indicates that compounds similar to 3-Bromo-5-methoxy-4-[(3-nitrobenzyl)oxy]benzaldehyde exhibit significant antimicrobial activity. The nitrobenzyl moiety can undergo reduction to generate reactive intermediates that may inhibit bacterial growth or modulate enzyme activity. For instance, studies have shown that nitro-substituted compounds can display enhanced antibacterial effects against Gram-positive and Gram-negative bacteria .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes, notably those involved in metabolic pathways. For example, it may interact with cytochrome P450 enzymes, which are critical for drug metabolism. Inhibitory studies suggest that derivatives of this compound could exhibit time-dependent inhibition of CYP enzymes, raising concerns about potential drug-drug interactions and metabolic stability .
Case Studies
- Antibacterial Activity : A study examining the antibacterial properties of nitro-substituted benzaldehydes found that these compounds could effectively inhibit the growth of Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell wall synthesis and interference with metabolic pathways .
- Cytotoxic Effects on Cancer Cells : Research on related benzaldehyde derivatives indicated significant cytotoxicity against various cancer cell lines, including MDA-MB-231 (breast cancer). These studies highlighted the compound's potential as a lead structure for developing new anticancer agents .
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield Range | Purity (HPLC) |
|---|---|---|---|
| Bromination | Br₂, FeBr₃, 0°C → RT | 65–75% | >90% |
| Methoxy Installation | NaH, MeI, THF, reflux | 80–85% | >95% |
| Nitrobenzyloxy Coupling | 3-Nitrobenzyl bromide, K₂CO₃, DMF, 80°C | 60–70% | >85% |
What spectroscopic techniques are most effective for characterizing the structure of this compound, and how are key functional groups identified?
Basic Research Question
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Aldehyde proton appears as a singlet at δ 9.8–10.2 ppm. Methoxy (δ 3.8–4.0 ppm) and nitrobenzyl protons (δ 7.5–8.5 ppm) are diagnostic .
- ¹³C NMR : Aldehyde carbon at δ ~190 ppm; bromine induces deshielding in adjacent carbons (~δ 120–130 ppm).
- IR Spectroscopy : Sharp C=O stretch at ~1700 cm⁻¹ (aldehyde); nitro group vibrations at ~1520 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric) .
- X-ray Crystallography : Resolves stereoelectronic effects (e.g., dihedral angles between aryl rings) and confirms regiochemistry .
Case Study : Crystallographic data (monoclinic, P2₁/c) revealed a planar aldehyde moiety with a Br···O halogen bond (3.2 Å), stabilizing the crystal lattice .
How can computational chemistry tools aid in predicting reaction pathways and optimizing conditions for synthesizing this compound?
Advanced Research Question
Methodological Answer:
- Reaction Pathway Prediction : Density functional theory (DFT) calculates transition states for SNAr or EAS steps, identifying energy barriers and regioselectivity trends (e.g., meta vs. para substitution) .
- Retrosynthetic Planning : AI-driven platforms (e.g., PubChem’s Template Relevance models) propose feasible routes using known reactions (e.g., Suzuki coupling for benzyloxy groups) .
- Condition Optimization : Machine learning (ICReDD’s workflow) integrates experimental data (solvent polarity, temperature) to narrow optimal parameters, reducing trial-and-error iterations .
Example : A DFT study predicted that nitro group electron-withdrawing effects lower the activation energy for SNAr at the 4-position by ~15 kcal/mol compared to non-substituted analogs .
What strategies are recommended for resolving contradictions in spectroscopic data when characterizing derivatives?
Advanced Research Question
Methodological Answer:
- Cross-Validation : Combine NMR, IR, and high-resolution mass spectrometry (HRMS) to confirm molecular formula (e.g., C₁₆H₁₄BrNO₅ requires m/z 379.01).
- Crystallography : Resolve ambiguous NOE effects or coupling constants (e.g., distinguishing para vs. meta substitution in nitrobenzyl groups) .
- Solvent Effects : Re-record NMR in deuterated DMSO to observe hidden proton splitting caused by keto-enol tautomerism .
Case Study : A derivative with conflicting ¹H NMR shifts (δ 7.4 ppm vs. predicted 7.8 ppm) was resolved via X-ray analysis, revealing steric hindrance from the methoxy group .
In what organic reactions or material science applications is this compound utilized as an intermediate?
Application-Focused Question
Methodological Answer:
- Pharmaceutical Synthesis : Nitro groups are reduced to amines for drug candidates (e.g., triazine-based kinase inhibitors) .
- Polymer Chemistry : Aldehyde functionality enables Schiff base formation for conductive polymers or metal-organic frameworks (MOFs) .
- Catalysis : Bromine serves as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura for biaryl synthesis) .
Q. Table 2: Representative Applications
| Application | Reaction Type | Key Intermediate Role |
|---|---|---|
| Kinase Inhibitors | Reductive Amination | Nitro → Amine conversion |
| MOFs | Schiff Base Condensation | Aldehyde-Linker |
| Biaryl Synthesis | Suzuki Coupling | Bromine as Leaving Group |
What experimental protocols are suggested for purification to achieve high crystallinity?
Methodological Question
Methodological Answer:
- Recrystallization : Use ethanol/water (7:3 v/v) at 60°C, cooling gradually to 4°C. Yields crystals with >99% purity (HPLC) .
- Column Chromatography : Silica gel (230–400 mesh), eluting with hexane/ethyl acetate (3:1) to separate aldehyde from nitrobyproducts.
- Crystallization Additives : Add 1% tetrabutylammonium bromide (TBAB) to enhance halogen bonding, improving crystal size .
Critical Note : Avoid prolonged heating during solvent evaporation to prevent aldehyde oxidation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
